molecular formula C16H20N2O2S B1664578 2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)- CAS No. 101586-70-3

2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)-

Cat. No. B1664578
M. Wt: 304.4 g/mol
InChI Key: LKMIJRGJJPTZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis and Biological Activity

2-Thiophenecarboxamide derivatives have been explored in various chemical syntheses and biological activities. Some derivatives, including 2-thiophene-carboxamides, have been synthesized and assayed for their effects on DNA synthesis in cells, indicating potential biological applications (Rawe et al., 2006). Additionally, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have shown anticancer activity, particularly those containing thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021).

Spectroscopic Analysis

Spectroscopic analysis of 2-thiophenecarboxamides is significant for understanding their chemical properties. Studies on infrared and ultraviolet spectra of some 2-thiophenecarboxamides have helped in identifying key functional groups and chromophores responsible for absorption (Alberghina et al., 1972).

Supramolecular Chemistry

In supramolecular chemistry, the effect of aromaticity on crystal packing of thiophene carboxamide compounds has been explored. This includes studies on different five-membered heteroaromatic rings and their influence on crystal packing and stability (Rahmani et al., 2016).

Medical and Pharmacological Applications

Several studies have focused on the medical and pharmacological applications of thiophene-2-carboxamides. For instance, thiophene-2-carboxamides have been identified as potent and selective class II HDAC inhibitors with potential in developing new treatments (Scarpelli et al., 2008). Also, various thiophene-carboxamide analogues have shown significant antibacterial activity, indicating their potential as antimicrobial agents (Habila J.d et al., 2015).

properties

CAS RN

101586-70-3

Product Name

2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)-

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H20N2O2S/c17-13-6-8-14(9-7-13)20-11-3-1-2-10-18-16(19)15-5-4-12-21-15/h4-9,12H,1-3,10-11,17H2,(H,18,19)

InChI Key

LKMIJRGJJPTZJN-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Other CAS RN

101586-70-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Thiophenecarboxamide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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